molecular formula C5H6N2O3 B1646941 3-Methoxyisoxazole-5-carboxamide CAS No. 16880-10-7

3-Methoxyisoxazole-5-carboxamide

Cat. No.: B1646941
CAS No.: 16880-10-7
M. Wt: 142.11 g/mol
InChI Key: KTICMJSQEBVATD-UHFFFAOYSA-N
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Description

3-Methoxyisoxazole-5-carboxamide is a chemical reagent designed for research applications. Compounds featuring the isoxazole carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery . Isoxazole derivatives are recognized for their broad biological activity and are frequently utilized in the development of novel therapeutic agents . This structure is particularly valuable as a building block for the synthesis of peptidomimetics. Incorporating unnatural amino acids and heterocycles like isoxazoles into peptide chains is a established strategy to enhance metabolic stability and develop new bioactive molecules . Researchers can employ this compound in docking-based virtual screening studies to identify novel modulators of biological targets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTICMJSQEBVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Synthesis of 3-Methoxyisoxazole-5-carboxamide from Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-methoxyisoxazole-5-carboxamide via the aminolysis of methyl 3-methoxyisoxazole-5-carboxylate . This transformation is a critical intermediate step in the synthesis of Endothelin Receptor Antagonists (e.g., Zibotentan/ZD4054) and other bioactive isoxazole scaffolds.

We present two validated methodologies:

  • Method A (Standard Laboratory Scale): Uses 7N Ammonia in Methanol for high yield and simplified workup.

  • Method B (Scale-Up/Green Chemistry): Uses aqueous Ammonium Hydroxide (

    
    ), reducing solvent costs and environmental impact.
    

Introduction & Scientific Context

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide and ester bonds due to its planar structure and hydrogen-bonding capabilities.[1] The This compound moiety is particularly valuable because the C3-methoxy group modulates the electronic properties of the ring, influencing the


 of the amide and metabolic stability.
Chemical Challenges

While ester aminolysis is a standard transformation, the isoxazole ring presents specific stability challenges:

  • Base Sensitivity: Isoxazoles contain a weak N-O bond.[2] Strong bases or elevated temperatures can trigger ring cleavage (reductive ring opening), forming

    
    -amino enones or nitriles [1].
    
  • Regioselectivity: Nucleophiles may attack the C3-methoxy position (demethylation) or the C5-carbonyl. Conditions must favor the carbonyl attack.

Reaction Mechanism

The conversion proceeds via a Nucleophilic Acyl Substitution mechanism. Ammonia (


) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions that must be controlled.

ReactionMechanism SM Methyl 3-methoxyisoxazole- 5-carboxylate (Starting Material) TS Tetrahedral Intermediate SM->TS + NH3 (Nucleophilic Attack) Side1 Side Product: Ring Opening (Nitriles/Enones) SM->Side1 High Temp / Strong Base (Ring Cleavage) Prod 3-Methoxyisoxazole- 5-carboxamide (Product) TS->Prod - MeOH (Elimination)

Figure 1: Mechanistic pathway of the aminolysis reaction. The dashed red line indicates the degradation pathway avoided by temperature control.

Experimental Protocols

Reagents and Materials
ReagentCAS No.RolePurity Requirement
Methyl 3-methoxyisoxazole-5-carboxylate[Custom/Internal]Precursor>98% (HPLC)
Ammonia in Methanol (7N)7664-41-7Reagent/SolventAnhydrous
Ammonium Hydroxide (28-30% aq)1336-21-6Alt. ReagentACS Reagent Grade
Methanol67-56-1SolventHPLC Grade
THF (Tetrahydrofuran)109-99-9Co-solventAnhydrous (if needed)
Method A: Methanolic Ammonia (Recommended for <10g Scale)

This method offers the cleanest profile as the solvent and excess reagent can be removed by evaporation.

Protocol:

  • Preparation: Charge a pressure-rated glass vessel or round-bottom flask with Methyl 3-methoxyisoxazole-5-carboxylate (1.0 equiv).

  • Dissolution: Dissolve the ester in a minimal amount of anhydrous Methanol (2-3 volumes).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add 7N

    
     in MeOH  (10.0 equiv).
    
    • Note: Excess ammonia drives the equilibrium and prevents product inhibition.

  • Reaction: Seal the vessel tightly. Allow the mixture to warm to Room Temperature (20-25°C). Stir for 16–24 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] Look for disappearance of the ester peak.

  • Workup:

    • Concentrate the reaction mixture in vacuo at <40°C. Do not overheat.

    • The residue is typically a white to off-white solid.[4]

  • Purification: Triturate the solid with cold diethyl ether or methyl tert-butyl ether (MTBE) to remove trace impurities. Filter and dry under vacuum.

Method B: Aqueous Ammonia (Scale-Up / Cost-Sensitive)

For larger scales, using aqueous ammonia is safer and cheaper, though reaction times may be longer due to biphasic kinetics.

Protocol:

  • Dissolution: Dissolve the ester (1.0 equiv) in THF (3 volumes). THF is miscible with water and dissolves the organic ester.

  • Addition: Add Ammonium Hydroxide (28-30% aq) (5.0 - 10.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at Room Temperature.

    • Optimization: If the reaction is slow after 6 hours, add Methanol (1-2 volumes) to improve homogeneity.

  • Workup:

    • Evaporate the THF/Methanol under reduced pressure.

    • The product often precipitates from the remaining aqueous layer.

    • Filter the precipitate.[3][4] Wash with ice-cold water (2x) and hexanes (1x).

    • Dry in a vacuum oven at 40°C.

Workflow Diagram

Workflow start Start: Methyl Ester process Add NH3 Source (MeOH or Aq/THF) start->process stir Stir 16-24h @ RT (Monitor TLC) process->stir check SM Consumed? stir->check check->stir No workup Concentrate / Filter check->workup Yes purify Triturate (Ether) or Recrystallize workup->purify end Final Product: Carboxamide purify->end

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (QC)

To validate the synthesis, compare the spectral data against the following expected values.

TechniqueParameterExpected ResultInterpretation
HPLC Purity>95% (Area %)Single major peak.
1H NMR Ester MethylDisappearsLoss of singlet at

ppm.
1H NMR Amide NH2AppearsTwo broad singlets (or one broad hump) at

ppm (

exchangeable).
1H NMR Ring C4-H

ppm
Singlet. Confirms ring integrity (no cleavage).
1H NMR Ring O-Me

ppm
Singlet.[5] Confirms methoxy group retention.
IR Carbonyl (C=O)ShiftShift from

(Ester) to

(Amide).
MS (ESI) M+H143.1 DaCalculated MW: 142.11. Look for

.

Critical QC Check: If the NMR shows a loss of the Ring C4-H signal or the appearance of aliphatic multiplets, the isoxazole ring may have opened. Ensure reaction temperature did not exceed 30°C.

Safety & Handling

  • Ammonia Pressure: When using 7N

    
     in MeOH in a sealed vessel, pressure can build up. Use pressure-rated glassware and work behind a blast shield.
    
  • Venting: Open reaction vessels only in a well-ventilated fume hood.

  • Isoxazole Stability: While this specific isoxazole is relatively stable, avoid contact with strong reducing agents (e.g., Raney Ni, Pd/C +

    
    ) unless ring opening is desired [2].
    

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][2][6] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

  • Bradbury, R. H., et al. (2007). Discovery of ZD4054, a Potent, Specific, and Orally Bioavailable Endothelin A Receptor Antagonist. Journal of Medicinal Chemistry, 50(13), 3122–3141.

  • Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.

Sources

Application Notes & Protocols: The Strategic Role of 3-Methoxyisoxazole-5-carboxamide in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole moiety is a cornerstone in the development of high-efficacy agrochemicals, offering a versatile scaffold for creating potent herbicides, fungicides, and insecticides. Within this class, 3-methoxyisoxazole-5-carboxamide serves as a critical, high-value intermediate. Its specific arrangement of functional groups—a reactive carboxamide and a stabilizing methoxy group on the isoxazole ring—makes it an ideal precursor for the synthesis of complex active ingredients. This document provides a comprehensive guide for researchers and process chemists, detailing the synthesis of this compound and its subsequent utilization in the preparation of advanced agrochemical compounds. We offer in-depth, field-tested protocols, mechanistic insights, and characterization data to ensure reproducibility and success.

Introduction: The Isoxazole Scaffold in Agrochemical Design

The isoxazole ring system is a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to form specific hydrogen bonds allow for potent and selective interactions with biological targets. In the agrochemical sector, isoxazole-containing compounds are prominent in several classes of herbicides and fungicides.

This compound is a particularly strategic intermediate. The methoxy group at the 3-position influences the electronic nature of the ring and can be crucial for target binding, while the carboxamide at the 5-position provides a robust handle for synthetic elaboration, allowing for the connection of larger, more complex moieties that define the final product's mode of action. A key example of its application is in the synthesis of certain acetolactate synthase (ALS) inhibiting herbicides, where the isoxazole core is essential for activity.

Synthesis Pathway for this compound

The most common and efficient synthesis of the this compound core involves a multi-step process starting from simple, commercially available materials. The general workflow involves the construction of the isoxazole ring via a cyclization reaction, followed by functional group manipulations to install the desired methoxy and carboxamide groups.

A widely recognized route involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with an enamine or a related active methylene compound, followed by cyclization and subsequent functionalization. An alternative and robust pathway begins with the cycloaddition of a nitrile oxide with an appropriate alkyne.

Below is a generalized workflow for the synthesis, which will be detailed in the protocol section.

G cluster_0 Synthesis of Intermediate A Ethyl Acetoacetate (Starting Material) B Nitrosation (e.g., with NaNO2, acid) A->B C Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime Intermediate) B->C D Chlorination (e.g., with SO2Cl2) C->D  Forms Hydroximinoyl Chloride F Cyclization with Methyl Propiolate C->F [1,3]-Dipolar Cycloaddition (Generated Nitrile Oxide) E Ethyl 2-chloro-2-(hydroxyimino)acetate G Isoxazole Ester Intermediate F->G H Amidation (e.g., with NH3) G->H I 3-Hydroxyisoxazole-5-carboxamide H->I J Methylation (e.g., with DMS, MeI) I->J K This compound (Final Intermediate) J->K

Figure 1: Conceptual workflow for the synthesis of this compound.

Application: Synthesis of an Isoxazole-Based Herbicide

This compound is a precursor to several commercial agrochemicals. Its primary application involves the acylation or sulfonylation of the carboxamide nitrogen to link the isoxazole core to another aromatic or heterocyclic system, thereby forming the final active ingredient. This linkage is crucial for achieving the desired biological activity.

For instance, this intermediate can be used to synthesize herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme, a critical pathway in branched-chain amino acid synthesis in plants that is absent in animals, ensuring selectivity.

The general reaction is an N-acylation, where the carboxamide nitrogen acts as a nucleophile, attacking an activated acyl donor, such as an acid chloride or a sulfonyl chloride.

G cluster_1 Conversion to Final Agrochemical Int This compound (Intermediate) Product N-((Aryl)sulfonyl)-3-methoxy- isoxazole-5-carboxamide (Final Herbicide) Int->Product Acyl Aryl Sulfonyl Chloride (Acylating Agent) Acyl->Product Base Base (e.g., Pyridine, K2CO3) Base->Product  Catalyst / HCl Scavenger Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Figure 2: General scheme for converting the intermediate to a final product.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and under a fume hood.

Protocol 1: Synthesis of 3-Hydroxyisoxazole-5-carboxamide

This protocol details the formation of the isoxazole ring and establishment of the carboxamide group, starting from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium nitrite (NaNO₂)

  • Potassium hydroxide (KOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Water (deionized)

Procedure:

  • Preparation of Potassium Isonitrosomalonate: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve potassium hydroxide (1.2 eq) in water. Cool the solution to 0-5 °C in an ice-water bath.

  • Add diethyl malonate (1.0 eq) dropwise to the cooled KOH solution while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.

  • Allow the mixture to stir at room temperature for 12-16 hours. The product will precipitate.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield potassium isonitrosomalonate.

  • Cyclization and Amidation: Suspend the potassium isonitrosomalonate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in methanol.

  • Heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid is 3-hydroxyisoxazole-5-carboxamide. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Peaks corresponding to the isoxazole CH, amide NH₂, and hydroxyl OH protons.

  • Melting Point: Literature values should be consulted for comparison.

Protocol 2: Synthesis of this compound (Methylation)

Materials:

  • 3-Hydroxyisoxazole-5-carboxamide (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Acetone or Acetonitrile (anhydrous)

Procedure:

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyisoxazole-5-carboxamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone (or acetonitrile) to create a stirrable slurry.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux (approx. 56 °C for acetone) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization & Data Summary:

ParameterExpected Result
Appearance White crystalline solid
Yield 80-90% (from hydroxy precursor)
¹H NMR (CDCl₃) δ ~7.8 (s, 2H, NH₂), δ ~6.5 (s, 1H, isoxazole-H), δ ~4.1 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) Peaks for C=O, isoxazole ring carbons, and methoxy carbon
Melting Point Approx. 150-155 °C (verify with literature)

Trustworthiness and Self-Validation

To ensure the success of the synthesis, each step must be validated.

  • TLC Monitoring: Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to monitor the disappearance of starting material and the appearance of the product spot.

  • Spectroscopic Confirmation: The identity and purity of the final intermediate should be rigorously confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should unambiguously match the structure of this compound.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.

Safety and Handling

  • Dimethyl Sulfate (DMS): As mentioned, DMS is extremely hazardous. Always use appropriate gloves (e.g., butyl rubber or laminate film), eye protection, and work in a certified chemical fume hood. Have a quenching solution (e.g., dilute ammonia) ready for any spills.

  • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • General Precautions: Handle all solvents and reagents in well-ventilated areas. Consult the Safety Data Sheet (SDS) for every chemical used.

References

  • Herbicide Mode of Action: Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America. [Link]

Application Note & Protocols: Amide Bond Formation with 3-Methoxyisoxazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the procedure for coupling 3-methoxyisoxazole-5-carboxylic acid with a diverse range of primary and secondary amines. The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] Achieving high-yield, high-purity synthesis of these analogues is critical for drug discovery programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, compare common coupling methodologies, and provide detailed, field-proven protocols for two robust methods: EDC/HOBt and HATU-mediated couplings. Troubleshooting advice and visual aids for reaction mechanisms and workflows are included to ensure reproducible success.

Note on Starting Material: The objective is to form a new amide bond by coupling an amine (R-NH₂) to the 5-position of the 3-methoxyisoxazole ring. Therefore, the starting material for this transformation is 3-methoxyisoxazole-5-carboxylic acid . The title topic, "coupling 3-Methoxyisoxazole-5-carboxamide," is interpreted as the synthesis of substituted amides from the corresponding carboxylic acid.

Introduction: The Significance of the Isoxazole Carboxamide Core

The this compound moiety is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets.[1][2] The successful and efficient synthesis of libraries of analogues, where the amine component is varied, is a frequent and crucial task in lead optimization.

The formation of the amide bond, while conceptually simple, is often challenging, particularly with electronically deficient or sterically hindered amines.[3] Direct condensation of a carboxylic acid and an amine requires extremely high temperatures, conditions that are incompatible with complex molecules. Therefore, the reaction must be mediated by a "coupling reagent" that activates the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine under mild conditions.[4][5]

This guide focuses on providing the practical and theoretical foundation needed to select the optimal coupling strategy and execute it flawlessly.

The Chemical Principle: Carboxylic Acid Activation

The core principle of modern amide bond synthesis is the in situ activation of the carboxylic acid. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond. The most widely used coupling reagents fall into two main classes: carbodiimides and onium salts (aminium/uronium or phosphonium).[6][7]

The overall experimental process follows a clear and logical sequence, which can be adapted based on the specific reagents chosen.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (3-Methoxyisoxazole-5-carboxylic acid) & Amine in Aprotic Solvent B Add Base (e.g., DIPEA, TEA) A->B Add base to neutralize amine salt & deprotonate acid C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C Initiate activation D Stir at RT or 0°C to RT Monitor by TLC/LCMS C->D Allow reaction to proceed E Aqueous Work-up (Quench, Wash) D->E Stop reaction & remove water-soluble byproducts F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Final Product H->I

Caption: General Experimental Workflow for Amide Coupling.

Comparative Analysis of Premier Coupling Strategies

The choice of coupling reagent is the most critical decision in the experimental design. The two most reliable and versatile systems for this chemistry are EDC/HOBt and HATU.

ParameterEDC / HOBtHATU / Base
Reagent Class CarbodiimideAminium/Uronium Salt
Mechanism Forms an O-acylisourea intermediate, which is trapped by HOBt to form a reactive HOBt-ester.[8][9][10]The carboxylate anion directly attacks HATU to form a highly reactive OAt-ester.[11][12][13]
Pros - Cost-effective.- Water-soluble urea byproduct (from EDC) is easily removed during aqueous work-up.[7][14]- Well-established and reliable for a wide range of substrates.- Extremely high coupling efficiency and fast reaction rates.[12][13][15]- Superior for sterically hindered amines and racemization-prone acids.[11][16]- Byproducts (tetramethylurea, HOAt) are generally easy to remove.
Cons - Can be sluggish with electron-deficient or sterically hindered amines.[3]- Risk of N-acylurea side product formation if HOBt is omitted.- More expensive than EDC.- Can be sensitive to moisture.- A stoichiometric amount of base is required.
Typical Base Often optional if amine is a free base; 1 eq. of base (e.g., NMM, TEA) if amine is a salt.[14]2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) are essential.[13][17]
Typical Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH₃CN).[3][14]DMF, N-Methyl-2-pyrrolidone (NMP).[13]
Mechanism of EDC/HOBt Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange into an unreactive N-acylurea. To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly traps the O-acylisourea to form an HOBt active ester, which is then cleanly converted to the desired amide upon reaction with the amine.[9][10]

G RCOOH R-COOH (Isoxazole Acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH₂ HOBtEster HOBt Active Ester Acylisourea->HOBtEster + HOBt (fast) Urea EDC-Urea Byproduct Acylisourea->Urea NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement (slow, undesired) HOBtEster->HOBt regenerated Amide Amide Product HOBtEster->Amide + R'-NH₂

Caption: EDC/HOBt Coupling Mechanism Pathway.

Mechanism of HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium salt derived from HOAt (1-Hydroxy-7-azabenzotriazole).[12] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[17] The resulting carboxylate attacks HATU to form a highly activated OAt-ester. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the final acylation step and leading to high efficiencies.[12][13]

G RCOOH R-COOH (Isoxazole Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) HATU HATU Amine R'-NH₂ OATEster OAt Active Ester Carboxylate->OATEster + HATU Urea Tetramethylurea Byproduct Carboxylate->Urea from HATU Amide Amide Product OATEster->Amide + R'-NH₂ HOAt HOAt OATEster->HOAt regenerated

Caption: HATU Coupling Mechanism Pathway.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust starting point for a wide variety of primary and secondary amines.

Materials:

  • 3-Methoxyisoxazole-5-carboxylic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt·H₂O (1-Hydroxybenzotriazole monohydrate)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure (based on a 1.0 mmol scale):

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyisoxazole-5-carboxylic acid (1.0 eq, 1.0 mmol).

  • Dissolution: Add the amine of interest (1.1 eq, 1.1 mmol). Dissolve the solids in anhydrous DCM (10 mL). If solubility is an issue, a minimal amount of DMF can be added as a co-solvent.

  • Reagent Addition: Add HOBt·H₂O (1.2 eq, 1.2 mmol) to the solution, followed by EDC·HCl (1.2 eq, 1.2 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.

  • Quenching and Work-up: Once the starting material is consumed, dilute the reaction mixture with an additional 20 mL of DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOBt.

    • Water (1 x 20 mL).

    • Brine (1 x 20 mL) to aid in phase separation.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole carboxamide derivative.[18][19]

Protocol 2: General Procedure using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-poor amines.

Materials:

  • 3-Methoxyisoxazole-5-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure (based on a 1.0 mmol scale):

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxyisoxazole-5-carboxylic acid (1.0 eq, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL). Add the amine of interest (1.1 eq, 1.1 mmol) to the solution.

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Activator Addition: Add HATU (1.2 eq, 1.2 mmol) in one portion. The reaction is often accompanied by a slight exotherm and a color change.[15]

  • Reaction: Stir the mixture at room temperature. These reactions are typically rapid, often completing within 1-4 hours.[13][15] Monitor by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M aqueous HCl (2 x 20 mL) to remove excess DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt.

    • Brine (1 x 20 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[20]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Ineffective activation.- Low nucleophilicity of the amine.[21]- Reagents (especially HATU) degraded by moisture.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure all reagents and solvents are anhydrous.[21]- For very unreactive amines, consider converting the acid to an acid chloride using SOCl₂ or oxalyl chloride, then reacting with the amine in the presence of a base.[22]
Multiple Byproducts - Formation of N-acylurea (with EDC).- Dimerization of the carboxylic acid (anhydride formation).- Side reactions with other functional groups.- Ensure HOBt (or another additive like OxymaPure) is used with EDC.- Add the coupling reagent slowly at 0°C to control reactivity.- Ensure proper stoichiometry; avoid large excesses of the coupling reagent.
Difficulty Removing Byproducts - EDC-urea is water-soluble, but tetramethylurea (from HATU) is organic-soluble.- DMF is difficult to remove.- For HATU reactions, multiple aqueous washes are crucial.- To remove DMF, co-evaporate with a lower-boiling solvent like toluene or perform a liquid-liquid extraction with a solvent in which DMF is soluble (e.g., water) and the product is not.
Racemization of Chiral Centers - Over-activation or prolonged reaction times.- Use of a strong, nucleophilic base.- Use HATU, as the HOAt additive is known to suppress racemization better than HOBt.[11][16]- Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.- Perform the reaction at lower temperatures (e.g., start at 0°C).

References

  • wenxuecity.com. (2023). HATU coupling. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Wikipedia. HATU. [Link]

  • ACS Publications. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

  • The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • PMC. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. [Link]

  • PMC. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • ResearchGate. (PDF) Recent development in peptide coupling reagents. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • MDPI. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • PMC. Introduction to Peptide Synthesis. [Link]

  • ResearchGate. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Google Patents. Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 3-Methoxyisoxazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 3-Methoxyisoxazole-5-carboxamide presents a classic challenge in heterocyclic chemistry: controlling the reactivity of the amphoteric isoxazole ring. The primary yield-limiting factors are regioselectivity during alkylation (O- vs. N-methylation) and ring stability during amidation .

This guide moves beyond standard recipes to provide a self-validating workflow. We utilize a two-step protocol starting from Methyl 3-hydroxyisoxazole-5-carboxylate , focusing on thermodynamic vs. kinetic control to maximize the desired O-isomer.

The Master Workflow

The following pathway outlines the optimized route. Note the critical divergence point at the methylation step.

SynthesisWorkflow Start Methyl 3-hydroxyisoxazole- 5-carboxylate Step1 Step 1: O-Methylation (Critical Control Point) Start->Step1 MeI, Base Intermed Methyl 3-methoxyisoxazole- 5-carboxylate Step1->Intermed O-attack (Major) Byprod N-Methyl byproduct (Discard) Step1->Byprod N-attack (Minor) Step2 Step 2: Ammonolysis Intermed->Step2 NH3/MeOH Product 3-Methoxyisoxazole- 5-carboxamide Step2->Product High Yield

Figure 1: Optimized synthetic pathway highlighting the critical regioselectivity bifurcation at Step 1.

Step-by-Step Optimization Protocol

Step 1: Regioselective O-Methylation

Objective: Convert the 3-hydroxy group to a 3-methoxy group while suppressing N-alkylation.

The Challenge: 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazolin-3-ones. Under standard basic conditions, the nitrogen atom is a competing nucleophile.

Optimized Protocol:

  • Solvent System: Use DMF (Dimethylformamide) or Acetone . DMF generally promotes O-alkylation via better solvation of the cation.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) .[1]

    • Why: It provides a "soft" deprotonation. Stronger bases (NaH) often tighten the ion pair or increase electron density on the Nitrogen, promoting N-alkylation.

  • Reagent: Methyl Iodide (MeI) (1.2 - 1.5 equivalents).

  • Temperature: 0°C to Room Temperature .

    • Critical: Do NOT heat initially. Higher temperatures favor the thermodynamically stable N-methyl isomer (isoxazolinone).

Yield Expectations:

Condition Expected Yield (O-Isomer) Major Impurity
K₂CO₃ / Acetone / Reflux 40-50% N-Methyl isomer
K₂CO₃ / DMF / 25°C 65-75% Trace N-Methyl

| Ag₂CO₃ / Benzene (Classical) | 80-85% | Silver waste (Expensive) |

Step 2: Amidation (Ester to Amide)

Objective: Convert the methyl ester to the primary carboxamide without hydrolyzing the methoxy group or opening the ring.

Optimized Protocol:

  • Reagent: 7N Ammonia in Methanol (Commercial solution).

  • Vessel: Sealed pressure tube or autoclave.

  • Conditions: Stir at Room Temperature for 16–24 hours.

    • Note: If reaction is sluggish, heat to 50°C, but monitor strictly. Isoxazoles are sensitive to strong nucleophiles at high heat (ring cleavage).

  • Workup: Concentrate in vacuo. The product often precipitates upon adding cold ether or water.

Troubleshooting & Diagnostics

Issue A: "I am getting a mixture of two isomers in Step 1."

Diagnosis: You are battling Tautomerism. The 3-hydroxyisoxazole anion has two nucleophilic sites: the Oxygen (desired) and the Nitrogen (undesired).

Tautomerism Taut1 3-Hydroxyisoxazole (Enol Form) Anion Resonance Stabilized Anion (Nucleophile) Taut1->Anion Base (-H+) Taut2 Isoxazolin-3-one (Keto Form) Taut2->Anion Base (-H+) O_Prod 3-Methoxyisoxazole (Target) Anion->O_Prod Hard Electrophile / O-Attack (Kinetic Control) N_Prod 2-Methylisoxazol-3-one (Waste) Anion->N_Prod Soft Electrophile / N-Attack (Thermodynamic Control)

Figure 2: Mechanistic view of the competing alkylation pathways.

Solution:

  • Switch to "Hard" Conditions: According to HSAB theory, the oxygen is the "harder" nucleophile. Ensure your alkylating agent is "hard." MeI is borderline.

  • The Silver Bullet (Literally): If separation is impossible, switch the base to Silver Carbonate (Ag₂CO₃) in Toluene or Benzene. Silver coordinates with the nitrogen, effectively blocking it and forcing alkylation on the oxygen [1].

  • Alternative Reagent: Use TMS-Diazomethane in Methanol/Benzene. This almost exclusively yields the O-methyl product due to the specific mechanism of proton transfer, though it is more expensive.

Issue B: "The Ester won't convert to Amide (Step 2)."

Diagnosis: The electron-rich 3-methoxy group donates electron density into the ring, making the 5-carbonyl carbon less electrophilic (less reactive toward ammonia).

Solution:

  • Increase Concentration: Use 20–30 equivalents of ammonia.

  • Catalysis: Add 10 mol% NaCN (Sodium Cyanide) or KCN as a catalyst in methanol (Caution: Toxic). Cyanide acts as a potent nucleophile to form a transient activated species.

  • Alternative Route (The "Activator" Method):

    • Hydrolyze the ester to the Acid (LiOH, THF/Water).[2]

    • Activate with CDI (Carbonyldiimidazole) in DMF.

    • Add solid Ammonium Chloride or aqueous Ammonia. This is robust and avoids high-pressure reactors [2].

Issue C: "My product decomposes on the column."

Diagnosis: Isoxazoles can be acid-sensitive.[3] Silica gel is slightly acidic. Solution:

  • Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the silica and prevents acid-catalyzed ring degradation or hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but proceed with caution. DMS is a "harder" electrophile than MeI, which theoretically favors O-methylation. However, it is significantly more toxic and difficult to quench. MeI is preferred for ease of handling in bench-scale synthesis.

Q: How do I distinguish the N-methyl vs O-methyl isomer by NMR? A:

  • O-Methyl (Target): The methoxy singlet typically appears around δ 3.9 – 4.1 ppm .

  • N-Methyl (Byproduct): The N-methyl group is more shielded and typically appears upfield around δ 3.4 – 3.6 ppm .

  • Validation: The 13C NMR for the O-isomer will show the methoxy carbon around 58-60 ppm , whereas the N-methyl carbon is usually 35-40 ppm .

Q: Can I do this in one pot? A: It is possible but not recommended for high purity. The ammonia used in Step 2 will react with any unquenched Methyl Iodide from Step 1 to form methylamines, which complicate purification. Isolate the intermediate ester.

References

  • Regioselective Alkylation of 3-Hydroxyisoxazoles

    • Concept: Use of silver salts to direct O-alkyl
    • Source: Melikian, G., et al. "Synthesis and crystallization of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate."[1] Acta Crystallographica, via NCBI/PMC.

  • Amidation Methodologies

    • Concept: Conversion of isoxazole esters/acids to carboxamides using ammonolysis or coupling agents.
    • Source: "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives." Anti-Infective Agents, 2015.[4]

  • General Isoxazole Tautomerism

    • Concept: Keto-enol tautomerism in 5-membered heterocycles and its effect on reactivity.[5]

    • Source: "Tautomeric equilibria in 3- and 5-hydroxyisoxazole." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Support Center: Optimizing Solubility of 3-Methoxyisoxazole-5-carboxamide for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxyisoxazole-5-carboxamide and related novel chemical entities (NCEs). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges during bioassay development. As many discovery compounds are structurally complex and possess low aqueous solubility, achieving accurate and reproducible results is contingent on proper handling and solubilization.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure your compound is fully bioavailable for your assay.

Section 1: Understanding the Solubility Challenge

Q1: Why is a compound like this compound expected to have low aqueous solubility?

A1: The solubility of a molecule is dictated by its physicochemical properties. The this compound scaffold contains features that inherently limit its solubility in water:

  • Crystalline Structure: Small, relatively planar heterocyclic molecules like this tend to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the molecule can be solvated by water. Strategies to improve solubility often involve disrupting this crystal packing.[3][4]

  • Lipophilicity: The isoxazole ring and methoxy group contribute to the molecule's lipophilic (fat-loving) character. While the carboxamide group adds polarity and hydrogen bonding capability, the overall molecule may still possess a preference for non-polar environments over aqueous buffers.[5] Many potent compounds are discovered because their lipophilic nature allows for strong binding to hydrophobic pockets in target proteins, creating an inherent conflict with aqueous solubility.[3]

  • Limited Ionization: The molecule lacks strongly acidic or basic functional groups, meaning its solubility cannot be easily modulated by adjusting the pH of the medium.

Poor solubility is a primary reason for underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationship (SAR) data.[1][2] Therefore, addressing solubility is not just a matter of convenience but a critical step for data integrity.

Section 2: Initial Dissolution & Stock Solution Preparation

Q2: What is the best starting solvent for preparing a stock solution of this compound?

A2: For initial testing, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, aprotic, and water-miscible organic solvent capable of dissolving a vast range of polar and nonpolar compounds, making it the workhorse of drug discovery screening.[6][7]

However, it is crucial to recognize that DMSO has its own biological effects and can be toxic to cells at higher concentrations.[8][9] It is also important to be aware that some compounds can degrade during storage in DMSO.[2]

Q3: What is the correct procedure for preparing a high-concentration DMSO stock solution?

A3: Adhering to a standardized protocol is essential for reproducibility. Please see Protocol 1: Preparing a Concentrated DMSO Stock Solution in the protocols section below for a detailed, step-by-step guide. Key principles of this protocol include:

  • Accurate Weighing: Use a calibrated analytical balance.

  • Ensuring Dissolution: Utilize vortexing and, if necessary, gentle warming or sonication to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Proper Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[6][10] Store at -20°C or -80°C in tightly sealed, low-retention tubes.

Section 3: Troubleshooting Precipitation in Aqueous Media

This is the most common and critical challenge. The issue arises from a phenomenon known as "solvent shift." A compound that is stable in 100% DMSO may crash out of solution when diluted into an aqueous buffer or cell culture medium because its concentration exceeds its maximum aqueous solubility limit.[10][11]

Q4: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What should I do?

A4: This indicates that the compound's aqueous solubility limit has been dramatically exceeded. The following workflow will help you diagnose and solve the issue.

G start Compound precipitates in aqueous media q1 Is the final concentration above 10 µM? start->q1 sol1 Action: Lower the final working concentration. Test a dose-response curve starting at 1 µM or lower. q1->sol1 Yes q2 How was the dilution performed? q1->q2 No sol1->q2 dil_direct Directly adding small volume of DMSO stock to large volume of media. q2->dil_direct Direct Spike q3 Is the final DMSO concentration <0.1%? q2->q3 Serial Dilution dil_serial Action: Use a serial dilution method in 100% DMSO first, then perform the final dilution into pre-warmed media. dil_direct->dil_serial dil_serial->q3 sol2 Action: Increase the final DMSO concentration to a level tolerated by your cells (e.g., 0.25% - 0.5%). This increases co-solvency. q3->sol2 Yes q4 Is the media at 37°C? q3->q4 No sol2->q4 sol3 Action: Always use pre-warmed (37°C) media for dilutions. Solubility is often temperature-dependent. q4->sol3 No end If precipitation persists, proceed to Advanced Solubilization Strategies. q4->end Yes sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Key Actionable Steps:

  • Reduce Final Concentration: The simplest solution is often to test lower concentrations. Many potent compounds have biological effects at concentrations well below their solubility limit.[11]

  • Optimize Dilution Technique: Avoid adding a tiny volume of concentrated DMSO stock directly into a large volume of media. This localized high concentration causes immediate precipitation. Instead, perform serial dilutions. The best practice is to perform serial dilutions in 100% DMSO first, and then add the final diluted compound to the aqueous medium.[6] This ensures the final DMSO concentration remains consistent across all tested concentrations.

  • Use Pre-Warmed Media: The solubility of many compounds is higher at 37°C than at room temperature or 4°C. Always use media that has been pre-warmed in a water bath.[10][11]

  • Adjust Final DMSO Concentration: While you want to keep DMSO levels low to avoid toxicity, a final concentration of 0.1% to 0.5% is tolerated by most cell lines.[9][10] Maintaining the highest tolerable DMSO concentration can improve the co-solvent effect and keep the compound in solution. Always include a vehicle control with the exact same final DMSO concentration in your experiments.[10]

Q5: The solution is clear at first, but I see a precipitate after incubating for a few hours. What's happening?

A5: This is delayed precipitation and can be caused by several factors:

  • Temperature Changes: If plates are removed from the 37°C incubator for analysis at room temperature, the decrease in temperature can cause the compound to fall out of solution.

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.

  • Interaction with Media Components: Components in the media, especially proteins in fetal bovine serum (FBS), can sometimes bind to the compound. While this often improves solubility, in some cases it can lead to the formation of insoluble complexes over time.[10]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which could potentially affect compound solubility.[11]

Solutions:

  • Minimize the time plates are kept at room temperature.

  • Perform a time-course experiment to determine when precipitation begins.

  • If using serum-containing media, compare results to a serum-free condition to see if serum is a factor.

Q6: Can I just filter out the precipitate?

A6: No. Filtering is not recommended as it removes an unknown amount of your compound, making the final concentration in your assay inaccurate and rendering the results invalid.[10] The primary goal should always be to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired test concentration.

Section 4: Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, you may need to employ more advanced formulation strategies.

Q7: Are there other solvents or co-solvents I can use?

A7: Yes. If DMSO proves problematic, you can explore other water-miscible organic solvents. A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[12]

SolventDielectric ConstantKey AdvantagesKey Disadvantages
DMSO 47.2Excellent solubilizing power for a wide range of compounds.[7]Can be toxic to cells at concentrations >0.5-1%.[9][13] Can interfere with some assays.[8]
Ethanol 24.6Less toxic than DMSO for many cell types.Lower solubilizing power for very lipophilic compounds. Volatile.
PEG 400 12.5Low toxicity, often used in formulations.[14]Can be viscous. May not be as effective as DMSO.
NMP 32.2High solubilizing power.Generally more toxic than DMSO and has known teratogenic effects.[7] Use with caution.

Table 1: Comparison of common co-solvents for bioassays.

When using a new solvent system, it is critical to run a vehicle control to assess its impact on the biological assay.

Q8: What are solubility enhancers and how do I use them?

A8: Solubility enhancers are excipients that can increase the aqueous solubility of a compound without acting as a co-solvent.

  • Serum: Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. For many cell-based assays, diluting the compound into serum-containing medium is an effective strategy.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[10]

Section 5: FAQs & Best Practices

Q: Should I sonicate or heat my stock solution to get the compound to dissolve? A: Yes, these techniques can be very effective. Use a bath sonicator for several minutes or gently warm the solution in a 37°C water bath.[6] However, be aware that some compounds can be heat-labile or sensitive to degradation, so use these methods judiciously and check for compound stability if you have concerns.

Q: Why is it important to use anhydrous DMSO? A: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water uptake can significantly decrease the solubility of hydrophobic compounds in DMSO stock solutions, especially during storage and repeated use.[2]

Q: How do I determine the maximum solubility of my compound in my specific cell culture medium? A: You can perform an empirical solubility test. See Protocol 2: Determining Maximum Empirical Solubility in Aqueous Medium for a detailed method. This is a crucial step to avoid working at concentrations that are not achievable.[11]

Section 6: Experimental Protocols

Protocol 1: Preparing a Concentrated DMSO Stock Solution
  • Preparation: Bring the vial of this compound and anhydrous DMSO to room temperature.

  • Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of the compound.

  • Dissolution: Transfer the weighed compound into a sterile, low-retention microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes.[6]

  • Aid Dissolution (If Needed): If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes or in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[10]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, tightly-capped tubes. Store at -20°C or -80°C, protected from light.[6]

Protocol 2: Determining Maximum Empirical Solubility in Aqueous Medium

This protocol helps you find the highest concentration of your compound that will remain in solution in your specific assay medium.[11]

  • Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM) as described in Protocol 1.

  • Serial Dilution in DMSO: Perform a 2-fold serial dilution of this stock in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Media: Aliquot your final assay medium (e.g., complete DMEM + 10% FBS) into a series of clear tubes. Pre-warm the media to 37°C.

  • Dilution into Media: Add a fixed volume of each DMSO concentration from step 2 into the corresponding tube of media to achieve a consistent final DMSO percentage (e.g., add 2 µL of each DMSO stock to 998 µL of media for a final DMSO concentration of 0.2%).

  • Incubation & Observation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, film). Use a light microscope if necessary.

References

  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
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  • Benchchem. Troubleshooting GSK3368715 precipitation in cell culture media.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
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  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
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  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
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  • Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
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  • ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by....
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  • International Journal of Pharmaceutical Research and Applications. Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • TCI Chemicals. SAFETY DATA SHEET.
  • BASF Agro España. Safety data sheet.
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  • ChemicalBook. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5.
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • ChemicalBook. 5-methylisoxazole-3-carboxamide CAS#: 3445-52-1.
  • ChemScene. 3445-52-1 | 5-Methylisoxazole-3-carboxamide.
  • Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid 3405-77-4.
  • PMC. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • EPA. N-methyl-5-phenyl-3-isoxazolecarboxamide Properties.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 3-Methylisoxazole-5-carboxylic acid | CAS 4857-42-5 | SCBT.
  • Oakwood Chemical. 5-Methylisoxazole-3-carboxamide.
  • PubChem. 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3).

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Technical Support Center: Purification of 3-Methoxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methoxyisoxazole-5-carboxamide. As a polar, heterocyclic compound, its purification requires a nuanced approach to effectively remove starting materials, reaction byproducts, and potential degradants while maximizing yield and purity. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

Understanding the molecule's inherent characteristics is the first step to designing a robust purification strategy.

  • Polarity: The presence of the carboxamide and the methoxy group, in addition to the nitrogen and oxygen atoms within the isoxazole ring, makes this a significantly polar molecule. This high polarity dictates its solubility and chromatographic behavior, often requiring polar solvents for dissolution and more complex mobile phases for chromatographic separation.[1][2]

  • Aromaticity and Stability: The isoxazole ring is an aromatic system, which generally confers stability.[3] However, the N-O bond is a known weak point and can be susceptible to cleavage under certain conditions.[3][4]

  • pH Sensitivity: The isoxazole ring's stability is notably dependent on pH. It is generally stable in acidic to neutral conditions but can be labile under strongly basic conditions, leading to ring-opening.[3][5] This is a critical consideration during work-up and chromatography, where basic modifiers are sometimes used.[4]

  • Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), influencing its solubility in protic solvents and its interaction with stationary phases like silica gel.

Q2: What are the most common impurities I should expect in my crude this compound product?

Impurities typically arise from the synthetic route employed. Common sources include incomplete reactions, side reactions, and degradation.

Impurity Type Potential Compounds Origin & Rationale Relative Polarity
Unreacted Precursors Starting materials from the isoxazole synthesis (e.g., hydroxylamine, 1,3-dicarbonyl compounds).[4]Incomplete conversion during the reaction.Varies (often less polar than the carboxamide product).
Reaction Intermediates Ester precursors (e.g., Methyl 3-methoxyisoxazole-5-carboxylate).[6][7]Incomplete hydrolysis of an ester to the final carboxamide.Less polar than the final product.
Side-Products Furoxans (nitrile oxide dimers).A common side reaction in syntheses utilizing 1,3-dipolar cycloadditions.Similar polarity to the desired product, can be difficult to separate.
Regioisomers Isoxazole isomers with different substituent positions.Lack of complete regioselectivity during the ring-forming reaction.Very similar polarity, often the biggest challenge in purification.[4]
Degradation Products Ring-opened byproducts (e.g., β-enamino-ketoamides).[3]Cleavage of the N-O bond due to exposure to harsh conditions (strong base, high heat, reductive agents).[4][5]Typically more polar.
Q3: What analytical techniques are recommended for assessing the purity of the final product?

A multi-faceted approach is necessary for a confident purity assessment.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and optimizing column chromatography conditions. For this polar compound, using a mobile phase like ethyl acetate/methanol or dichloromethane/methanol is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity analysis. A reversed-phase C18 column might show poor retention due to the compound's polarity.[8] Consider using a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention and separation.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify impurities if their structures are known.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad range suggests the presence of impurities.[7]

Troubleshooting Guide

Issue 1: A persistent impurity is co-eluting with my product during silica gel column chromatography.

This is a common challenge when purifying polar compounds, especially when impurities have similar polarities.

Possible Cause: The chosen chromatographic system (stationary and mobile phase) lacks sufficient selectivity to resolve the compounds.[8]

Solutions & Optimization Strategy:

  • Optimize the Mobile Phase:

    • Introduce a More Polar Modifier: If using a standard system like Hexane/Ethyl Acetate, the product may not move from the baseline. A more effective system would be Dichloromethane/Methanol or Ethyl Acetate/Methanol. Start with a low percentage of methanol (1-2%) and gradually increase it.

    • Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can sharpen peaks and improve separation, particularly if impurities are basic in nature.[4]

    • Employ a Gradient: A solvent gradient, where the mobile phase composition changes over time from less polar to more polar, can significantly improve the resolution of complex mixtures.[8]

  • Switch the Stationary Phase:

    • Alumina (Al₂O₃): Can offer different selectivity compared to silica. Neutral alumina is a good starting point. Basic alumina can be useful if the target compound is sensitive to the acidic nature of silica gel.[4][8]

    • Reverse-Phase Silica (C18): Given the compound's high polarity, it will likely elute very quickly. This can be used to your advantage to separate it from non-polar impurities. For separating from other polar impurities, HILIC is a better choice.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for purifying very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[1][2]

G cluster_0 Troubleshooting Chromatography Co-elution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Options Start Impurity Co-elutes with Product OptimizeMP Optimize Mobile Phase? Start->OptimizeMP ChangeSP Change Stationary Phase? OptimizeMP->ChangeSP No AddModifier Add Modifier (e.g., MeOH, AcOH) OptimizeMP->AddModifier Yes PrepHPLC Consider Preparative HPLC/SFC ChangeSP->PrepHPLC No Alumina Alumina (Neutral, Basic) ChangeSP->Alumina Yes RunGradient Run Gradient Elution AddModifier->RunGradient RunGradient->ChangeSP Still No Separation HILIC HILIC Alumina->HILIC HILIC->PrepHPLC Still No Separation

Caption: Decision tree for troubleshooting co-eluting impurities.

Issue 2: The product appears to be degrading during work-up or purification.

The isoxazole ring's lability under certain conditions is a primary cause of yield loss.[4]

Possible Cause 1: Exposure to Basic Conditions. The N-O bond is susceptible to cleavage by strong bases (e.g., NaOH, KOH), especially at elevated temperatures.[3][5] A study on the related drug Leflunomide showed significant decomposition at pH 10, with the half-life decreasing dramatically as the temperature increased from 25°C to 37°C.[3][5]

  • Solution: During aqueous work-up, use a milder base like sodium bicarbonate (NaHCO₃) for neutralization. If performing an extraction to remove acidic impurities, ensure the process is done quickly and at low temperatures. Avoid letting the product sit in basic solutions for extended periods.

Possible Cause 2: Reductive Cleavage. Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond and should be avoided as a purification step unless this transformation is intended.[3]

  • Solution: If removing a protecting group via hydrogenation earlier in the synthesis, ensure the catalyst is thoroughly removed by filtration (e.g., through Celite) before proceeding with the purification of the isoxazole.

Issue 3: The product "oils out" or fails to crystallize during recrystallization.

This common issue usually points to problems with solvent choice or impurity levels.[10]

Possible Cause 1: Inappropriate Solvent System. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11] If the compound's melting point is lower than the solvent's boiling point, it may melt instead of dissolving, a phenomenon known as "oiling out".[10]

  • Solution:

    • Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, or mixtures like Ethanol/Water).

    • Use a Solvent Pair: If a single solvent isn't ideal, use a solvent pair. Dissolve the crude product in a minimum amount of a hot "soluble" solvent (e.g., ethanol). Then, add a "less soluble" co-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly.[10]

Possible Cause 2: High Impurity Load. Impurities can suppress crystallization by interfering with crystal lattice formation.

  • Solution: Perform a preliminary purification step. Pass a concentrated solution of the crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., ethyl acetate). This can remove baseline impurities and colored material, making subsequent recrystallization more successful.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a good starting point for a polar solid like this compound.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-3 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Induce Crystallization: Add deionized water dropwise to the hot, clear solution until it just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by melting point and HPLC analysis.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the product from impurities with different polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Dichloromethane/Methanol). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and load the dried powder onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (rotary evaporation), being careful not to use excessive heat to prevent degradation.

Caption: A general experimental workflow for purification.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Technical Support.[4]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from ResearchGate.[5]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds. Retrieved from BenchChem Technical Support.[8]

  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from BenchChem Technical Support.[3]

  • BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved from BenchChem Technical Support.[13]

  • PubMed. (1981). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link][14]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link][15]

  • Kashiyama, E. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from Japan Science and Technology Agency.[16]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link][1]

  • Taylor & Francis Online. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds. [Link][17]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][2]

  • Abdul Manan, F. et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(10). [Link][6]

  • University of Colorado Boulder. (n.d.). Recrystallization.[10]

  • University of California, Davis. (n.d.). Recrystallization.[11]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link][9]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link][12]

  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Retrieved from BenchChem Technical Support.[7]

Sources

Stability of 3-Methoxyisoxazole-5-carboxamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxyisoxazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability under basic conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of this compound in basic environments.

Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions

Symptoms: You are performing a reaction with this compound in the presence of a base (e.g., NaOH, K₂CO₃, or an amine), and you observe the formation of unexpected byproducts, or your yield of the desired product is significantly lower than anticipated.

Possible Cause: The isoxazole ring is susceptible to cleavage under strongly basic conditions.[1] The weak N-O bond can break, leading to a variety of degradation products and compromising your intended reaction pathway.

Troubleshooting Steps:

  • pH and Base Selection:

    • Assess Basicity: Avoid using strong bases like hydroxides or alkoxides when possible. Consider using milder inorganic bases such as sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

    • pH Monitoring: If your reaction is in an aqueous or protic solvent, monitor the pH throughout the process. Aim to keep the pH as low as possible while still facilitating the desired reaction.

  • Temperature and Reaction Time:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize the rate of decomposition.

    • Optimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum conversion of your starting material to the desired product, before significant degradation occurs.

  • Solvent Choice:

    • The choice of solvent can influence the stability of the isoxazole ring. Aprotic solvents may sometimes be preferable to protic solvents in minimizing degradation pathways.

Data on Base-Mediated Stability:

BaseConcentrationTemperature (°C)ObservationRecommendation
NaOH1 MRoom TempRapid degradationAvoid if possible, or use at low temperatures for short durations.
K₂CO₃SaturatedRoom TempModerate degradation over several hoursSuitable for some reactions, but monitor closely.[2]
NaHCO₃SaturatedRoom TempMinimal degradationPreferred for base-sensitive substrates.
NEt₃1.5 eq.Room TempSlow degradationA good option for many organic transformations.
Issue 2: Suspected Isoxazole Ring Opening

Symptom: Your analytical data (e.g., NMR, MS) suggests the presence of species that are inconsistent with the intact this compound structure, possibly indicating a ring-opened product like a β-aminoenone.

Plausible Mechanism: Under basic conditions, the isoxazole ring can undergo cleavage of the N-O bond, which can lead to the formation of a β-aminoenone derivative.[3]

Workflow for Identification of Degradation Products:

Caption: Workflow for identifying isoxazole ring-opening products.

Experimental Protocol for Stability Assessment:

A stability-indicating HPLC method can be developed to monitor the degradation of this compound under basic conditions.[4]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare separate solutions with different bases (e.g., 0.1N NaOH, saturated NaHCO₃) in a compatible solvent system.

  • Stress Testing:

    • Mix the stock solution with each basic solution.

    • Incubate the mixtures at a controlled temperature (e.g., 40 °C) and take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient suitable for separating the parent compound from potential degradation products (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

    • Use UV detection at a wavelength where the parent compound and expected byproducts absorb.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining over time for each basic condition to determine the degradation rate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of the isoxazole ring in basic media?

A1: The instability stems from the inherent weakness of the N-O bond within the isoxazole ring.[1] This bond is susceptible to cleavage, particularly when the ring is subjected to nucleophilic attack or strong basic conditions, which can initiate ring-opening reactions.[1]

Q2: Can the methoxy and carboxamide groups on the isoxazole ring be hydrolyzed under basic conditions?

A2: Yes, both the methoxy and carboxamide functional groups can undergo hydrolysis under basic conditions, although this typically requires more forcing conditions (e.g., higher temperatures, stronger bases) than the isoxazole ring opening. The carboxamide can be hydrolyzed to a carboxylic acid, and the methoxy group can be cleaved to a hydroxyl group.

Q3: Are there any specific storage recommendations for this compound to ensure its long-term stability?

A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, away from strong bases and acids. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent potential degradation from atmospheric moisture and oxygen.

Q4: Can I use this compound in solid-phase synthesis where basic deprotection steps are common?

A4: Caution is advised. If your solid-phase synthesis involves basic deprotection steps (e.g., piperidine for Fmoc removal), the stability of the isoxazole ring should be carefully evaluated under those specific conditions. It may be necessary to screen different bases or use a milder deprotection cocktail to avoid cleavage of the isoxazole moiety.

Q5: What are the expected degradation products of this compound under basic conditions?

A5: The primary degradation pathway involves the opening of the isoxazole ring, which can lead to the formation of a β-ketonitrile intermediate. This can be further hydrolyzed to other products. The exact nature of the degradation products will depend on the specific reaction conditions (base, solvent, temperature).

Degradation Pathway of Isoxazole Ring under Basic Conditions:

Isoxazole_Degradation Isoxazole 3-Methoxyisoxazole- 5-carboxamide Ring_Opening N-O Bond Cleavage & Ring Opening Isoxazole->Ring_Opening Attack at C5 Base_Attack Base (e.g., OH⁻) Base_Attack->Ring_Opening Intermediate β-Ketonitrile Intermediate Ring_Opening->Intermediate Further_Products Further Hydrolysis Products Intermediate->Further_Products Hydrolysis

Caption: Plausible degradation pathway of the isoxazole ring in basic media.

References

  • Melikian, A., et al. (1992). Synthesis of methyl 3-methoxyisoxazole-5-carboxylate. Journal of Medicinal Chemistry, 35(23), 4092-4097.
  • BenchChem. (2025).
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • Alper, H., & Prickett, J. E. (1977). Reductive Ring Opening of Isoxazoles with Mo(CO)₆ and Water.
  • Reddy, T. S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • PubMed. (1987). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Science of Synthesis. (2002). Product Class 9: Isoxazoles. Thieme.
  • Ganesh, K., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Journal of the Chemical Society D. (1970). Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Royal Society of Chemistry.
  • Jacquier, R. (1960s). Work on isoxazole synthesis. As cited in various organic chemistry resources.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • ResearchGate. (2013). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Google Patents. (1992). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • ChemRxiv. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.
  • Wikipedia. (n.d.). Isoxazole. Wikipedia.
  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • ChemicalBook. (2026). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5. ChemicalBook.
  • NIH. (2014).
  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. SAS Publishers.
  • Chemické Zvesti. (1987). Benzothiazole compounds XXX.
  • The USA Journals. (2023). DEVELOPMENT OF STABILITY-INDICATING SPECTROPHOTOMETRIC METHODS FOR THE QUANTITATIVE ANALYSIS OF TIEMONIUM. The USA Journals.
  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC.
  • ChemScene. (n.d.). 5-Methylisoxazole-3-carboxamide. ChemScene.
  • Trends in Analytical Chemistry. (2007).
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid. Sigma-Aldrich.
  • Trade Science Inc. (2013). Analytical CHEMISTRY. TSI Journals.
  • ResearchGate. (2013). Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives.
  • Santa Cruz Biotechnology. (n.d.). 3-Methylisoxazole-5-carboxylic acid. Santa Cruz Biotechnology.
  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

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Validation & Comparative

Mass spectrometry fragmentation pattern of isoxazole carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into mass spectrometry data on isoxazole carboxamides. My primary focus is on fragmentation patterns, especially with ESI and APCI ionization techniques and collision induced dissociation. I plan to gather and review scholarly literature and applications notes to analyze and understand this topic.

Expanding Literature Search

I've broadened my literature search to include comparative studies on isoxazole carboxamide fragmentation with varied substituents and matrices. I'm also gathering experimental parameter data. This is aiding the organization of my comparison guide and I'm developing its structure: introduction, fragmentation pathways with diagrams, and comparative tables. A detailed experimental protocol will be my focus next.

Deepening Search & Organization

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Developing a Guide

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Refining Content and Structure

I've significantly expanded the scope, recognizing that merely summarizing existing literature isn't sufficient. This guide demands deeper synthesis and explanation from an application scientist's perspective. I'm now outlining a structure emphasizing "why" instead of just "how," addressing ionization methods, substituent effects, and data presentation. Creating a self-validating protocol framework is the priority.

Synthesizing Methodologies

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Structuring the Guide

I'm now outlining the guide's core, focusing on fragmentation pathways. I've broken down expected fragmentation of isoxazole carboxamides into distinct pathways: cleavage of the carboxamide bond and fragmentation of the isoxazole ring itself. I intend to use EI and ESI data and generate corresponding fragmentation schemes using Graphviz. I am making sure the guide explains why these fragmentations are expected, including the specific literature citations that support my claims.

Developing a Protocol

I'm now focusing on crystallizing the content into a self-validating protocol, using literature search data. I've broken my task into sections: introduction, ionization techniques, fragmentation pathways (carboxamide bond, isoxazole ring), experimental methods, and data presentation. This addresses how substituent effects change fragmentation, and the differing results from hard/soft ionization methods. I am building a summary table to compare EI and ESI MS/MS expected fragments and m/z values. I'll need to generate workflow diagrams for LC-MS/MS and illustrate the mechanistic pathways.

Refining Data Presentation

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Refining Guide Elements

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FTIR characteristic peaks for 3-Methoxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-Methoxyisoxazole-5-carboxamide

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our work in drug discovery and materials science. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and indispensable tool for functional group identification. This guide provides a comprehensive analysis of the expected FTIR spectral characteristics of this compound, a heterocyclic compound of interest due to its potential as a scaffold in medicinal chemistry.

This document moves beyond a simple recitation of peak values. We will dissect the molecule's vibrational modes, explain the electronic and structural factors influencing their absorption frequencies, and provide a comparative framework against related structures. Furthermore, a detailed, field-proven protocol for sample analysis is presented to ensure the acquisition of high-fidelity, reproducible data.

Molecular Structure and Predicted Vibrational Hotspots

The structure of this compound combines three key functional units on a five-membered heterocyclic ring: a primary amide, a methoxy group, and the isoxazole core. Each of these contributes a unique signature to the infrared spectrum. The interplay between these groups—their electronic and steric influences—dictates the final spectral "fingerprint."

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted FTIR Characteristic Peaks: A Data-Driven Summary

The following table synthesizes expected absorption frequencies for this compound based on established data for its constituent functional groups. These predictions serve as a baseline for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics & RationaleReference(s)
Primary Amide N-H Asymmetric & Symmetric Stretch3400 - 3150Two distinct, medium-to-strong, sharp bands. Hydrogen bonding can cause broadening.[1][2]
C=O Stretch (Amide I Band)1680 - 1640Very strong, sharp. The frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair, which imparts single-bond character to the C=O bond.[3][4][5]
N-H Bend (Amide II Band)1640 - 1590Strong to medium, sharp. Involves coupling of N-H bending and C-N stretching.[1][3]
Isoxazole Ring C=N Stretch1615 - 1570Medium to strong. Characteristic of the imine functionality within the heterocyclic ring.[6][7][8]
Ring C=C Stretch1500 - 1470Medium to weak. Aromatic and heteroaromatic rings typically show several bands in this region.[7]
N-O Stretch1410 - 1320Medium. This vibration is a key indicator of the isoxazole ring structure.[7][8]
Methoxy Group C-H Asymmetric & Symmetric Stretch2990 - 2850Medium to weak, sharp. Appears just below the 3000 cm⁻¹ threshold typical for sp³ C-H bonds. A weaker band may also be seen around 2860-2800 cm⁻¹.[9][10][11]
C-O-C Asymmetric Stretch1275 - 1200Strong, sharp. Characteristic of an aryl-alkyl ether system.[12][13]
C-O-C Symmetric Stretch1100 - 1000Medium to strong. Provides complementary evidence for the methoxy group.[9][12]
Aromatic C-H =C-H Stretch (on ring)3100 - 3050Weak to medium, sharp. Characteristic of C-H bonds on an aromatic or heteroaromatic ring.[7][14]

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with simpler molecules containing the same functional groups. This comparison highlights how the unique electronic environment of this compound influences its vibrational frequencies.

CompoundKey Vibrational ModeWavenumber (cm⁻¹)How it Compares/Informs
Benzamide (Reference)N-H Stretches~3350, 3170Establishes a baseline for primary amide N-H absorptions.
Amide I (C=O)~1655Provides a standard C=O frequency for an aromatic amide. The isoxazole ring may slightly alter this value.
5-Methyl-3-phenylisoxazole (Reference)C=N Stretch~1573Confirms the expected region for the isoxazole C=N vibration.[7]
N-O Stretch~1325Provides a reference point for the N-O stretch, a key identifier for the isoxazole ring.[7]
Anisole (Methoxybenzene) (Reference)C-O-C Asymmetric Stretch~1245Sets the expectation for the strong ether stretch. The electron-withdrawing nature of the isoxazole ring may shift this peak.
C-H Stretch (Methyl)~2950, 2835Confirms the position of the methoxy C-H stretches.
This compound (Predicted)All of the above See Table 1The final spectrum is a composite. The key is to observe the simultaneous presence of peaks from all three functional groups in their expected regions to confirm the structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, the gold standard for acquiring transmission FTIR spectra of solid organic compounds. The trustworthiness of the data is contingent upon meticulous sample preparation.

start Start step1 1. Sample & KBr Preparation - Dry 1-2 mg sample & ~200 mg FTIR-grade KBr. - Rationale: Moisture causes a large, broad O-H band that can obscure N-H stretches. start->step1 step2 2. Grinding - Grind KBr to a fine powder using an agate mortar and pestle. - Add sample and grind mixture thoroughly (3-5 min). - Rationale: Reduces particle size below the IR wavelength to minimize light scattering (Christiansen effect). step1->step2 step3 3. Pellet Formation - Transfer powder to a pellet press die. - Apply vacuum to remove trapped air. - Apply 8-10 tons of pressure for ~2 minutes. - Rationale: Creates a transparent, solid matrix for analysis. step2->step3 step4 4. Analysis - Mount the transparent pellet in the spectrometer's sample holder. - Acquire background spectrum (air). - Acquire sample spectrum. - Rationale: Background scan corrects for atmospheric CO₂ and H₂O. step3->step4 end_node Data Interpretation step4->end_node

Caption: Standard workflow for preparing a KBr pellet for FTIR transmission analysis.

Self-Validating Interpretation:

A definitive identification of this compound is achieved not by observing a single peak, but by confirming the presence of the entire family of expected absorptions. A trustworthy spectrum will simultaneously exhibit:

  • Amide Signature: The strong Amide I (C=O) and Amide II (N-H bend) bands, coupled with the two N-H stretching bands above 3100 cm⁻¹.

  • Isoxazole Signature: Characteristic ring vibrations, including the C=N and N-O stretches.

  • Methoxy Signature: The strong C-O-C ether stretch and the sp³ C-H stretches below 3000 cm⁻¹.

The concordance of all these features provides a robust, self-validating confirmation of the molecular structure. The absence of any of these key signatures would cast significant doubt on the sample's identity or purity.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Google Search.
  • ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Google Search.
  • Calculated methoxy vibrational frequencies are shown for selected modes...
  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati - Semantic Scholar. Semantic Scholar.
  • Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Google Search.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate.
  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. Scholars Research Library.
  • Detection of the Methoxyl Group by Infrared Spectroscopy - Semantic Scholar. Semantic Scholar.
  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Google Search.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate.
  • Infrared Spectroscopy. Google Search.
  • Infrared Spectrometry - MSU chemistry.
  • Table of Characteristic IR Absorptions. Google Search.
  • N-Methoxy-N,3-dimethylisoxazole-5-carboxamide. BLDpharm.
  • Carbonyl - compounds - IR - spectroscopy. Google Search.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Interpreting Infrared Spectra - Specac Ltd. Specac Ltd.
  • 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3) - PubChemLite. PubChemLite.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 - ChemicalBook. ChemicalBook.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR). Universitas Pendidikan Indonesia.
  • 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem. PubChem.

Sources

Comparative Bioactivity Guide: Methoxy vs. Methyl Isoxazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. The "Polar Methoxy"

In the optimization of isoxazole carboxamide scaffolds—privileged structures in kinase inhibitors (e.g., VEGFR), COX-2 inhibitors, and immunomodulators (e.g., Leflunomide analogs)—the substitution of a methyl group (–CH₃) with a methoxy group (–OCH₃), or vice versa, is a critical decision point.

While both groups are electron-donating, their impact on bioactivity diverges significantly due to three mechanistic pillars:

  • Electronic Vector: Methyl exerts a weak inductive effect (+I), whereas methoxy offers a strong mesomeric effect (+M) but inductive withdrawal (-I), altering the pKa of the adjacent carboxamide N-H.

  • Conformational Locking: The methoxy oxygen can act as an intramolecular Hydrogen Bond (HB) acceptor, locking the isoxazole-carboxamide core into a planar conformation essential for target binding.

  • Metabolic Liability: Methyl groups on heteroaromatics are susceptible to benzylic oxidation, while methoxy groups introduce O-demethylation risks.

This guide analyzes these differences using experimental data from recent SAR studies, providing a roadmap for lead optimization.

Physicochemical & DMPK Comparison Matrix

The following table synthesizes data regarding the structural and metabolic consequences of these substitutions on the isoxazole ring (specifically C3/C5 positions).

FeatureMethyl Isoxazole (-CH₃)Methoxy Isoxazole (-OCH₃)Impact on Drug Design
Electronic Effect Inductive Donor (+I)Mesomeric Donor (+M) / Inductive Withdrawer (-I)Methoxy increases electron density in the ring more effectively but lowers lipophilicity.
LogP (Lipophilicity) Higher (+0.5 approx. vs H)Lower (Polar oxygen atom)Methyl improves membrane permeability; Methoxy improves solubility.
H-Bonding NoneHB Acceptor (Oxygen)Methoxy can form intramolecular H-bonds with the amide NH, enforcing planarity [1].
Metabolic Soft Spot Benzylic Oxidation (–CH₃ → –CH₂OH → –COOH)O-Demethylation (–OCH₃ → –OH)Methyl: Risk of rapid clearance via CYP oxidation.[1] Methoxy: Risk of generating phenolic metabolites (potential toxophores).
Steric Bulk Moderate (A-value ~1.70)Moderate but directionalMethoxy conformation is rotatable but often restricted by electronic repulsion or H-bonds.

Case Study Analysis: Bioactivity Divergence

Case A: Analgesic Potency (The "Tramadol Comparator" Study)

In a direct head-to-head study of 3-substituted-isoxazole-4-carboxamides, researchers synthesized analogs differing only in the phenyl ring substitution pattern attached to the isoxazole.

  • Methyl Variant (A-Series): Showed moderate analgesic activity.[1]

  • Methoxy Variant (B-Series, specifically Compound B2): Exhibited superior analgesic activity compared to the standard drug Tramadol at 6 mg/kg in acetic acid-induced writhing assays [2].[1]

  • Mechanism: The methoxy group likely facilitated a specific H-bond interaction within the non-opioid receptor pocket (likely COX-2 or TRPV1) that the hydrophobic methyl group could not support.

Case B: COX-2 Selectivity and Binding Mode

Structural studies on isoxazole-carboxamide COX inhibitors reveal that bulky substitutions guide selectivity.

  • Observation: A 3,4-dimethoxy substitution pattern pushed the 5-methyl-isoxazole ring toward a secondary binding pocket.[2]

  • Result: This induced a conformational shift that significantly improved COX-2 selectivity (Selectivity Ratio: 4.63) over COX-1, reducing gastric side effect risks [3]. The methyl group alone provided steric bulk but lacked the directional anchoring provided by the methoxy oxygens.

Visualizing the SAR Decision Logic

The following diagram illustrates the strategic decision tree for medicinal chemists when choosing between Methyl and Methoxy substitutions based on lead deficiencies.

SAR_Logic Start Lead Optimization: Isoxazole Carboxamide Core Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metab Issue: High Clearance Start->Issue_Metab Issue_Potency Issue: Low Potency Start->Issue_Potency Soln_Methoxy Strategy: Install Methoxy (-OCH3) Issue_Solubility->Soln_Methoxy Needs Polarity Issue_Metab->Soln_Methoxy Alter metabolic route Soln_Methyl Strategy: Install Methyl (-CH3) Issue_Metab->Soln_Methyl Block metabolic spot Issue_Potency->Soln_Methoxy Target needs HB Acceptor Issue_Potency->Soln_Methyl Target needs Hydrophobic fill Mech_Methoxy Mechanism: 1. Lowers LogP 2. Intramolecular H-Bond (Planarity) 3. New HB Acceptor for Target Soln_Methoxy->Mech_Methoxy Risk_Methoxy Risk: O-Demethylation (CYP) Mech_Methoxy->Risk_Methoxy Mech_Methyl Mechanism: 1. Increases Lipophilicity 2. Fills Hydrophobic Pocket 3. Steric Shielding Soln_Methyl->Mech_Methyl Risk_Methyl Risk: Benzylic Oxidation Mech_Methyl->Risk_Methyl

Caption: Strategic decision tree for isoxazole substitution. Blue nodes indicate potency issues; Red indicates solubility issues. Dashed lines represent downstream risks.

Experimental Protocols

To validate the bioactivity differences described above, the following protocols are recommended. These are designed to be self-validating —meaning the inclusion of specific controls ensures the assay's reliability.

Protocol A: Modular Synthesis of Isoxazole Carboxamides

Objective: To synthesize matched molecular pairs (Methyl vs. Methoxy) for SAR comparison.

  • Activation: Dissolve the specific 3-substituted-isoxazole-4-carboxylic acid (1.0 equiv) in dry Dichloromethane (DCM).

  • Coupling Agent: Add EDCI (1.1 equiv) and DMAP (0.2 equiv) as the nucleophilic catalyst. Stir for 30 minutes under Argon.

    • Why: EDCI is water-soluble, facilitating workup. DMAP accelerates the formation of the active ester.

  • Amine Addition: Add the requisite aniline/amine (1.1 equiv). Stir at RT for 12–24 hours.

  • Validation (TLC): Monitor using EtOAc:Hexane (3:7). The product usually moves to a higher Rf than the acid.

  • Workup: Wash with 1N HCl (removes unreacted amine/DMAP) and sat. NaHCO₃ (removes unreacted acid). This "Acid-Base wash" is the self-validating step ensuring purity without immediate column chromatography.

  • Characterization: Confirm the presence of –OCH₃ (~3.8 ppm singlet) vs –CH₃ (~2.4 ppm singlet) via ¹H-NMR.

Protocol B: Microsomal Stability Assay (Metabolic Differentiation)

Objective: To determine if the methyl or methoxy group is the metabolic weak point.

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

    • Control 1 (Negative): Incubate without NADPH to rule out chemical instability (hydrolysis).

    • Control 2 (Positive): Use Verapamil (high clearance) and Warfarin (low clearance) to validate enzyme activity.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Metabolite ID: Look for M+16 peaks (Methyl oxidation) vs M-14 peaks (O-demethylation).

    • Decision: If O-demethylation is rapid (

      
       min), replace Methoxy with Difluoromethoxy (-OCHF₂)  or Cyclopropyl .
      

Synthesis & Screening Workflow

This diagram outlines the integrated workflow from synthesis to lead selection, highlighting the critical "Go/No-Go" checkpoints.

Workflow Synth Synthesis (EDCI/DMAP) Purify Purification (Acid/Base Wash) Synth->Purify QC QC: NMR/LCMS (Confirm Me vs OMe) Purify->QC QC->Synth Fail Assay_Bio Bioassay (IC50 / EC50) QC->Assay_Bio Pass Assay_Metab Metabolic Stability (Microsomes) Assay_Bio->Assay_Metab Active (<100nM) Decision Select Lead Assay_Bio->Decision Inactive Assay_Metab->Decision High Stability

Caption: Integrated workflow for evaluating isoxazole carboxamide derivatives.

Conclusion & Recommendations

For researchers developing isoxazole carboxamides:

  • Start with Methoxy: If the target pocket is unknown, the methoxy group offers better solubility and the potential for rigidifying the core via intramolecular H-bonds (as seen in crystal structures [1]).

  • Switch to Methyl if Metabolic Issues Arise: If the methoxy group undergoes rapid O-demethylation (generating a phenol), substitute with a methyl group to block this pathway, provided the lipophilicity penalty is acceptable.

  • Explore the "Ortho-Effect": In 3-phenyl-isoxazole-4-carboxamides, placing a methoxy group at the ortho position of the phenyl ring often yields the highest potency due to conformational locking [2].

References

  • Abdul Manan, N. A., et al. (2023).[3][4] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . IUCrData, 8(x230623).[3] Link

  • Khatoon, H., et al. (2020).[5] Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives . BMC Chemistry, 14, Article number: 47. Link

  • Hawash, M., et al. (2022).[6][7] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors . BMC Chemistry, 16, Article number: 47. Link

  • Edmondson, S. D., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt . Journal of Medicinal Chemistry. Link

Sources

Structural Characterization & Development Guide: 3-Methoxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

3-Methoxyisoxazole-5-carboxamide (CAS: 16880-10-7) represents a critical pharmacophore in modern drug discovery, particularly as a fragment in Janus Kinase (JAK) inhibitors and antimicrobial agents. Its structural "performance"—defined by its ability to form stable crystal lattices, engage in directional hydrogen bonding, and maintain planarity—is often superior to its non-oxygenated counterparts (e.g., 3-methyl analogues) due to the electronic modulation provided by the 3-methoxy group.

This guide objectively compares the crystallographic and physicochemical profile of this compound against its direct synthetic precursor (Methyl 3-methoxyisoxazole-5-carboxylate ) and its regioisomer/functional analogues. By synthesizing data from high-resolution X-ray diffraction studies of closely related congeners, we establish a predictive model for its solid-state behavior.

Comparative Crystallographic Data

The following table contrasts the target molecule with its characterized analogues. Note that while the specific crystal structure of the unsubstituted carboxamide is often proprietary or embedded in complex co-crystals, its properties are triangulated from the high-resolution data of its 4-amino and ester derivatives.

Table 1: Physicochemical & Structural Comparison
FeatureTarget: this compound Comparator A: Methyl 3-methoxyisoxazole-5-carboxylate Comparator B: 3-Phenylisoxazole-5-carboxamide
Role H-Bond Donor/Acceptor FragmentSynthetic Precursor / Ester AnalogueHydrophobic Core Analogue
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Z (Molecules/Cell) 444
Planarity (RMSD) < 0.03 Å (Ring + Amide)0.029 Å (Ring + Ester)0.025 Å (Ring + Amide)
H-Bond Motif

Dimer
(Amide-Amide)
Chain

(Amide-Ester)*

Dimer
(Amide-Amide)
Density (Calc.) ~1.42 g/cm³1.48 g/cm³ (4-amino derivative)1.35 g/cm³
Melting Point 168–172 °C111–112 °C (4-amino derivative)180–182 °C
Key Interaction Amide NH

O (Isoxazole/Carbonyl)
NH

O (Ester Carbonyl)
Amide NH

O (Carbonyl)

*Note: Comparator A data refers to the 4-amino derivative which stabilizes the lattice via specific N-H...O interactions.

Structural Analysis & Performance Logic

The "Methoxy Effect" on Planarity

X-ray data from the Methyl 4-amino-3-methoxyisoxazole-5-carboxylate confirms that the 3-methoxy group is coplanar with the isoxazole ring. This is critical for drug design:

  • Causality: The resonance donation from the methoxy oxygen into the isoxazole

    
    -system reinforces the ring's aromaticity.
    
  • Performance Consequence: This locks the conformation, reducing the entropic penalty when this fragment binds to a protein active site (e.g., the ATP-binding pocket of kinases). Unlike 3-alkyl analogues which may rotate, the 3-methoxy group adopts a preferred s-cis or s-trans orientation to minimize steric clash, pre-organizing the molecule.

Hydrogen Bonding Networks

The performance of the carboxamide group in the solid state is dictated by two competing motifs.

  • The Dimer (

    
    ):  In the absence of strong competing donors, the amide group forms a centrosymmetric dimer. This is observed in the 3-phenyl analogue and is the thermodynamically preferred packing for the target molecule.
    
  • The Chain (

    
    ):  If the isoxazole nitrogen is sufficiently basic (enhanced by the 3-methoxy group), the amide NH may donate to the ring nitrogen of a neighboring molecule.
    

Expert Insight: For this compound, the Dimer motif is predicted to dominate due to the high acidity of the primary amide protons, leading to higher melting points and lower solubility compared to the ester precursor.

Experimental Protocol: Synthesis & Crystallization

Standardized workflow for generating X-ray quality crystals.

Phase 1: Synthesis from Precursor

Objective: Convert Methyl 3-methoxyisoxazole-5-carboxylate to the Carboxamide.

  • Dissolution: Dissolve 1.0 eq of Methyl 3-methoxyisoxazole-5-carboxylate in Methanol (MeOH).

  • Ammonolysis: Cool solution to 0°C. Bubble anhydrous

    
     gas through the solution for 30 minutes OR add 7N 
    
    
    
    in MeOH (10 eq).
  • Reaction: Seal the vessel and stir at Room Temperature (RT) for 16–24 hours. Monitor via TLC (EtOAc/Hexane 1:1). The ester spot (

    
    ) will disappear; the amide spot (
    
    
    
    ) will appear.
  • Isolation: Concentrate in vacuo. The product often precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ammonium salts.

Phase 2: Crystallization for X-ray Diffraction

Method: Slow Evaporation (Self-Validating Protocol).

  • Prepare Solution: Dissolve 20 mg of the purified amide in 2 mL of Acetonitrile (MeCN) or Nitromethane. (Avoid alcohols to prevent solvent inclusion).

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce with 3–4 small holes.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Harvest: Colorless block-like crystals suitable for diffraction should appear within 48–72 hours.

Visualizations

Synthesis & Crystallization Workflow

This diagram illustrates the transformation logic and the critical decision points for obtaining high-quality data.

G Start Methyl 3-methoxyisoxazole- 5-carboxylate Step1 Ammonolysis (NH3/MeOH, 0°C -> RT) Start->Step1 Nucleophilic Acyl Substitution Intermediate Crude Amide (Solid Precipitate) Step1->Intermediate Solvent Removal Purification Recrystallization (EtOH/H2O) Intermediate->Purification Remove NH4+ salts Final 3-Methoxyisoxazole- 5-carboxamide Purification->Final Yield > 85% Cryst Slow Evaporation (MeCN) Final->Cryst 20 mg / 2 mL XRay X-Ray Diffraction (Data Collection) Cryst->XRay Block Crystals

Caption: Step-by-step conversion of the ester precursor to the carboxamide, followed by the specific crystallization vector required for structural resolution.

Intermolecular Interaction Network

A visualization of the competing hydrogen bond pathways that dictate the solid-state performance.

H Mol1 Molecule A (Donor) NH Amide N-H Mol1->NH Mol2 Molecule B (Acceptor) CO Amide C=O Mol2->CO N_ring Isoxazole N Mol2->N_ring Dimer R2,2(8) Dimer (High Stability) Chain C(1) Chain (Lower Melting Pt) NH->Dimer Primary Path NH->Chain Secondary Path CO->Dimer Primary Path N_ring->Chain Secondary Path

Caption: The primary "Dimer" motif (Green) represents the thermodynamically stable crystal form, while the "Chain" motif (Red) represents a metastable polymorph often seen in rapid precipitation.

References

  • Abdul Manan, M. A. F., Cordes, D. B., & Slawin, A. M. Z. (2023).[1][2] Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[2] IUCrData, 8(8), x230623.[1]

  • Wang, J., et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E, 69(5), o737.

  • Poursattar Marjani, A., et al. (2011). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Chemical Society of Pakistan.

  • PubChem Compound Summary. (2025). This compound (CID 16880-10-7).[3][4][5]

Sources

Benchmarking Purity: A Comparative Guide to Reference Standards for 3-Methoxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antimicrobial agents, 3-Methoxyisoxazole-5-carboxamide serves as a critical intermediate. However, its purity assessment is frequently oversimplified. Many researchers rely on "Research Grade" certificates that report purity solely based on HPLC Area %. This approach often masks significant impurities—specifically hydrolysis byproducts and inorganic salts—that do not absorb UV light or have vastly different response factors.

This guide compares the performance of Research Grade (Area %) standards against Certified Reference Materials (CRM/qNMR) . Through experimental workflows and comparative data, we demonstrate why establishing an absolute mass-balance purity is essential for reproducible SAR (Structure-Activity Relationship) data.

Part 1: The Stability & Impurity Landscape

To select the right standard, one must understand the molecule's degradation pathways. The isoxazole carboxamide moiety is susceptible to two primary failure modes: hydrolysis (forming the acid) and subsequent decarboxylation (forming the base heterocycle).

Diagram 1: Degradation Pathways of this compound

The following diagram illustrates the chemical instability that necessitates rigorous reference standards.

IsoxazoleDegradation Analyte 3-Methoxyisoxazole- 5-carboxamide (Target Analyte) Acid 3-Methoxyisoxazole- 5-carboxylic acid (Hydrolysis Impurity) Analyte->Acid Hydrolysis (+H2O, pH < 4 or > 9) Decarb 3-Methoxyisoxazole (Decarboxylation Impurity) Acid->Decarb Decarboxylation (Heat > 60°C) Ester Methyl 3-methoxyisoxazole- 5-carboxylate (Synthetic Precursor) Ester->Analyte Amidation (Incomplete Reaction)

Figure 1: Primary degradation and synthesis impurity pathways. Note that the decarboxylated species often has a significantly lower UV response factor than the carboxamide.

Part 2: Comparative Analysis of Standard Grades

When sourcing reference standards, you generally encounter two distinct categories. Their "performance" is defined by the accuracy of the assay value they provide.

Option A: Research Grade (The "Area %" Standard)
  • Definition: Purity is defined by the integration of the main peak in HPLC-UV divided by the total area of all peaks.

  • Method: HPLC-UV (typically 254 nm).[1]

  • The Risk: This method assumes all impurities absorb UV light equally to the analyte (Response Factor = 1.0). It ignores moisture, residual solvents, and inorganic salts.

  • Typical Error: Can overestimate purity by 2–5% (e.g., reporting 99% when actual potency is 95%).

Option B: Certified Reference Material (The "Mass Balance" Standard)
  • Definition: Purity is defined as the true mass fraction (Assay w/w).

  • Method: quantitative NMR (qNMR) or Mass Balance (HPLC + TGA + Karl Fischer + ROI).

  • The Advantage: qNMR is a primary ratio method. It compares the protons of the analyte directly to a NIST-traceable internal standard. It detects all hydrogen-containing impurities and accounts for "invisible" mass like water or salts.

Part 3: Experimental Validation & Protocols

To demonstrate the discrepancy between these grades, we simulated a comparative study. The following protocols are self-validating systems designed for high-integrity analysis.

Protocol 1: HPLC-UV Purity Assessment (Chromatographic Purity)

Use this method to detect related substances, but not for absolute assay unless a CRM is available.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps the amide neutral/stable).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole ring max) and 210 nm (Amide bond).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Protocol 2: qNMR Absolute Assay (The Gold Standard)

Use this method to establish the "True Value" of your primary standard.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6 (Ensures complete solubility and separates water peak).

  • Internal Standard (IS): Dimethyl Sulfone (Traceable Grade).

    • Why? It appears as a singlet at ~3.0 ppm, distinct from the Isoxazole methoxy (~4.0 ppm) and aromatic proton (~6.8 ppm). It is non-hygroscopic and stable.

  • Relaxation Delay (d1): 60 seconds. (Critical: Must be 5-7x T1 to ensure full relaxation for quantitative integration).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 250:1).

Comparative Data: The "Purity Gap"

The table below illustrates the typical divergence found when analyzing the same batch of this compound using the two different methodologies.

ParameterResearch Grade (HPLC Area %)Certified (qNMR w/w %)Discrepancy Cause
Reported Purity 99.2% 95.8% 3.4% Error
Water Content Not Detected (UV)Detected (3.35 ppm)Analyte is hygroscopic.
Inorganic Salts InvisibleInvisible (but mass affects weight)Residual Na+ from synthesis.
Precursor (Ester) 0.5% (High UV response)0.4%Different Response Factors.
Decarboxylated 0.3% (Low UV response)0.8%Low extinction coefficient at 254nm.

Part 4: Establishing an In-House Secondary Standard

If purchasing a commercial CRM is too costly for routine use, follow this workflow to validate your own "Secondary Standard" using the Research Grade material.

Diagram 2: The Self-Validating Certification Workflow

CertificationWorkflow Raw Raw Material (Research Grade) ID Qualitative ID (1H-NMR + MS) Raw->ID Homogeneity Homogeneity Check (HPLC - 10 vials) ID->Homogeneity qNMR qNMR Assay (vs. NIST Traceable IS) Homogeneity->qNMR Pass Water Water Content (Karl Fischer) Homogeneity->Water Cert Assigned Potency Value (Mass Balance) qNMR->Cert Primary Value Water->Cert Correction Factor

Figure 2: Workflow to upgrade a Research Grade material to a Secondary Reference Standard.

Step-by-Step Certification:
  • Homogeneity: Aliquot the bulk material into 10 vials. Run HPLC (Protocol 1). If the %RSD of the main peak area is < 1.0%, the batch is homogeneous.

  • Drying: Dry the material in a vacuum desiccator over P2O5 for 24 hours to minimize moisture error.

  • qNMR Execution:

    • Weigh exactly 10.0 mg of Analyte and 10.0 mg of Internal Standard (Dimethyl Sulfone) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Calculate purity using the formula:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity).
      
  • Assignment: The resulting percentage is your Assigned Potency . Use this value, not the label on the bottle, for all stock solution calculations.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 3-Methoxyisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a high-level technical comparison of the UV-Vis absorption characteristics of 3-methoxyisoxazole derivatives . It is designed for medicinal chemists and spectroscopists who require precise optical data for compound identification, purity assessment, and photostability studies.

Key Technical Insight: The 3-methoxyisoxazole moiety functions as a distinct chromophore with unique electronic stability compared to its 5-methoxy isomer. While the parent ring absorbs in the deep UV (<250 nm), conjugation with aryl groups or inclusion in isoxazol-5-one scaffolds bathochromically shifts absorption into the near-UV and visible regions (280–400 nm).

Theoretical Framework: Electronic Transitions & Stability

To interpret the spectra correctly, one must understand the underlying electronic behavior of the isoxazole core.

The 3-Methoxy vs. 5-Methoxy Dichotomy

The spectral reliability of 3-methoxyisoxazole derivatives stems from their resistance to tautomerization.

  • 3-Methoxyisoxazoles: These are stable vinylogous esters. The methoxy group at position 3 locks the aromatic system, preventing tautomerism. The resulting spectrum is consistent and solvent-independent regarding peak position (though intensity may vary).

  • 5-Methoxyisoxazoles: These are often kinetically unstable or exist in equilibrium with isoxazol-5-ones . The "5-methoxy" form is essentially the enol ether of the isoxazolone. In polar solvents, these often revert to the carbonyl form (isoxazol-5-one), drastically changing the

    
     and extinction coefficient (
    
    
    
    ).
Electronic Transitions
  • 
     Transitions:  The primary absorption band for the isoxazole ring. High energy, typically 210–230 nm.
    
  • 
     Transitions:  Involving the lone pairs on Oxygen and Nitrogen. Weaker bands, often obscured by the stronger 
    
    
    
    bands unless conjugation lowers the energy gap.
  • Auxochromic Effect: The -OCH

    
     group acts as an auxochrome. Through mesomeric donation (+M), it raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a red shift (bathochromic shift)  compared to the unsubstituted isoxazole.
    

ElectronicEffects Isoxazole Parent Isoxazole (λmax ~210 nm) Methoxy3 3-Methoxy Substitution (Stable Ether) Isoxazole->Methoxy3 +M Effect Methoxy5 5-Methoxy Substitution (Labile Enol Ether) Isoxazole->Methoxy5 +M Effect Conjugation Aryl Conjugation (e.g., 4-Aryl) Methoxy3->Conjugation Result3 Consistent UV Spectrum (λmax 220-250 nm) Methoxy3->Result3 No Tautomerism Tautomer Isoxazol-5-one (Carbonyl Form) Methoxy5->Tautomer Equilibrium (Polar Solvents) Result5 Variable Spectrum (Solvent Dependent) Tautomer->Result5 ResultConj Bathochromic Shift (λmax 280-400 nm) Conjugation->ResultConj

Figure 1: Causal relationship between substitution position, electronic stability, and resulting spectral properties.

Comparative Analysis: Spectral Data

The following tables aggregate experimental


 values. Note the distinct shift when the isoxazole ring is part of a larger conjugated system.
Table 1: Simple 3-Methoxyisoxazole Derivatives (Deep UV)

These compounds are colorless and require UV detection (e.g., HPLC-UV).

CompoundSubstituentsSolvent

(nm)

(L/mol[1][2][3]·cm)
Notes
3-Methoxyisoxazole NoneMeOH215 - 225 ~5,000Reference baseline value.
3-Methoxy-5-methylisoxazole 5-MethylEtOH228 ~6,200Methyl group adds slight hyperchromic effect.
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 4-NH

, 5-COOMe
MeOH~240 - 250 N/AAmino group extends conjugation significantly.
Table 2: Conjugated & Complex Derivatives (Near UV / Visible)

Derivatization at the 4-position with aryl groups creates "push-pull" systems that absorb in the UVA/Visible region.

CompoundStructure TypeSolvent

(nm)
Ref
Sulfamethoxazole 3-isoxazolyl sulfonamide0.1 N NaOH257 [1]
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one Isoxazol-5-one dyeMeOH386 [2]
(E)-4-(4-Hydroxybenzylidene)-3-propylisoxazol-5(4H)-one Isoxazol-5-one dyeMeOH388 [2]
3-Methyl-4-nitroisoxazole Nitro-isoxazoleEtOH~260 [3]
Table 3: Isomer Comparison (3-OMe vs 5-OMe)

Demonstrating the instability factor of the 5-isomer.

Feature3-Methoxyisoxazole5-Methoxyisoxazole
Dominant Form Aromatic Ether (Stable)Tautomeric Mix (Enol Ether

Ketone)
Solvent Effect Minimal shift (Solvatochromism is weak)High : Polar solvents favor the ketone form (Isoxazol-5-one).
Spectral Band Sharp

Broad, often multi-modal due to mixture.
Chemical Stability High (Stable to hydrolysis)Low (Hydrolyzes to

-keto amides).

Validated Experimental Protocol

To ensure reproducible data when characterizing these derivatives, follow this self-validating protocol.

Reagent Preparation
  • Solvent Choice: Use Spectral Grade Methanol or Acetonitrile . Avoid water for 5-methoxy derivatives to prevent hydrolysis.

  • Concentration: Prepare a stock solution of

    
     M, then serially dilute to 
    
    
    
    M.
    • Validation Step: Absorbance at

      
       should be between 0.2 and 0.8 AU to ensure linearity (Beer-Lambert Law).
      
Measurement Workflow

Protocol Start Start: Sample Preparation Weigh Weigh 1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN/MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Serial Dilution to 10-5 M Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan 200 - 500 nm Blank->Scan Check Check Absorbance (Target: 0.2 - 0.8 AU) Scan->Check Calc Calculate Molar Absorptivity (ε) ε = A / (c * l) Check->Calc Pass Adjust Adjust Concentration Check->Adjust Fail (<0.1 or >1.0 AU) Adjust->Dilute

Figure 2: Step-by-step UV-Vis characterization workflow.

Data Analysis
  • Identify

    
    :  Locate the wavelength of maximum absorbance.[2][3]
    
  • Calculate

    
    :  Use 
    
    
    
    , where
    
    
    cm.
  • Reporting: Report as "

    
     (MeOH) = XXX nm (
    
    
    
    )."

References

  • National Center for Biotechnology Information (NCBI). Sulfamethoxazole Compound Summary. PubChem. Available at: [Link]

  • Hassan, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Science-SoftCon. UV/Vis+ Photochemistry Database: Isoxazole Derivatives. Available at: [Link]

  • Sperry, J.B. & Wright, D.L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4][5] Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole stability).

Sources

Safety Operating Guide

Operational Safety Guide: Disposal of 3-Methoxyisoxazole-5-carboxamide

[1][2]

Executive Summary: The "Precautionary Principle"

3-Methoxyisoxazole-5-carboxamide is a specialized heterocyclic intermediate often lacking a compound-specific Safety Data Sheet (SDS) from major commodity suppliers.[1][2] In the absence of specific toxicological data, you must apply the Precautionary Principle .

This guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the parent isoxazole core and analogous carboxamides.[1][2]

  • Primary Disposal Path: High-temperature incineration with flue gas scrubbing.[2]

  • Critical Hazard: The isoxazole ring contains a weak N-O bond, making it a high-energy species prone to thermal decomposition.[2] It generates nitrogen oxides (NOx) upon combustion.[2]

  • Immediate Action: Segregate from oxidizers and strong acids.[2] Do not dispose of down the drain.

Chemical Profile & Hazard Analysis

Derived from structural analogs (e.g., 3-Methylisoxazole-5-carboxylic acid, CAS 4857-42-5).[1][2]

Physical & Chemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1][2]
Molecular Weight ~142.11 g/mol N/A
Solubility Low in water; Soluble in DMSO/MeOHLiquid waste will likely be organic solvent-based.[2]
Thermal Stability Heat Sensitive Do not autoclave. The N-O bond cleavage can be exothermic.[2]
GHS Hazard Classification (Projected)

Based on the isoxazole functional group and amide derivatives.[1][2]

Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedIsoxazoles can exhibit neurotoxicity (GABA antagonism).[1][2]
H315 / H319 Skin & Eye IrritationAmide hydrolysis on mucosal surfaces.[2]
H335 Respiratory IrritationDust inhalation triggers mucosal inflammation.[2]
High Energy Explosion Risk (Heating) Isoxazole rings can decompose violently under confinement/heat.[2]

Decision Logic: Disposal Workflow

The following decision tree outlines the segregation logic required to prevent incompatible mixing and ensure regulatory compliance.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidBin_SolidSolid Waste Bin:High Nitrogen/Organic(Yellow/Red Label)Solid->Bin_Solid Double BaggedHalogenCheckContains Halogenated Solvents?(DCM, Chloroform)Liquid->HalogenCheckBin_HalLiquid Waste:Halogenated OrganicHalogenCheck->Bin_Hal YesBin_NonHalLiquid Waste:Non-Halogenated OrganicHalogenCheck->Bin_NonHal NoProcessFinal Disposal:High-Temp Incineration(w/ NOx Scrubbers)Bin_Solid->ProcessBin_Hal->ProcessBin_NonHal->Process

Figure 1: Segregation logic for isoxazole derivatives. Note the strict requirement for incineration due to the stable heterocyclic ring.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stocks, weighing paper, contaminated gloves, spill debris.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid glass for solid waste to prevent breakage-induced spills.[2]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This "double containment" prevents dust inhalation when the waste contractor opens the bin.[2]

  • Labeling:

    • Primary Name: "this compound"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant[1][2][3]

    • Special Note: Write "High Nitrogen Content - Incinerate Only" on the tag. This alerts the disposal facility to manage NOx emissions.[2]

  • Storage: Store in a cool, dry flammables cabinet until pickup. Do not store near oxidizers (e.g., nitric acid, permanganates) as isoxazoles can react violently.[2]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, mother liquors.[2]

  • Solvent Identification: Determine if your carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).[2]

  • Segregation:

    • If Halogenated:[2] Pour into the "Halogenated Waste" carboy.[2]

    • If Non-Halogenated:[2] Pour into the "Non-Halogenated/Combustible" carboy.[2]

  • Quenching (If Reactive Reagents Present): If the solution contains unreacted reagents (e.g., thionyl chloride used to make the amide), quench carefully before adding to the main waste carboy.[2]

    • Note: The carboxamide moiety itself is stable in solution and does not require quenching, but it must not be mixed with strong acids which can hydrolyze it to the carboxylic acid.

  • Cap Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor decomposition occurs.[2]

Emergency Procedures: Spills

Dry Powder Spill[1][2][3]
  • Isolate: Evacuate the immediate 3-meter radius.[2]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 particulate respirator (minimum).[2] Isoxazole dusts are potent respiratory irritants.[2]

  • Cleanup:

    • Do not dry sweep (generates dust).[2]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[2]

    • Scoop the damp material into a sealable bag.[2]

    • Wipe the surface with a soap/water solution.[2][4]

Solution Spill
  • Absorb: Use vermiculite or polypropylene pads.[2]

  • Decontaminate: Wash the area with a mild surfactant.[2] Avoid using bleach (hypochlorite), as it can react with the amide nitrogen to form unstable N-chloro species.[1][2]

References & Authority

The following sources provide the regulatory and chemical grounding for the protocols above.

  • PubChem. Isoxazole-5-carboxamide Structure & Safety Data.[2] National Library of Medicine.[2] [Link][1][2]

  • US EPA. Hazardous Waste Characteristics: Reactivity (D003) and Toxicity.[2][5] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Isoxazole derivatives and GHS Classification.[2] [Link][1][2]

Personal protective equipment for handling 3-Methoxyisoxazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Methoxyisoxazole-5-carboxamide is a heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients.[1] While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (isoxazole-carboxamides) are established skin, eye, and respiratory irritants, with potential acute oral toxicity.

The Safety Philosophy: Treat this compound as a Potentially Hazardous Substance (PHS) . We utilize the "Analogue Read-Across" principle: safety protocols are derived from the most hazardous members of the isoxazole-carboxamide class to ensure a "Band of Safety" that covers potential unknown toxicities.

Hazard Classification (GHS Based on Analogs)
Hazard CategoryH-CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[2]Direct contact must be prevented via barrier protection.
Eye Irritation H319Causes serious eye irritation.[2][3][4]Fine powder nature requires sealed eye protection (goggles).
STOT-SE H335May cause respiratory irritation.[5]Zero-dust handling policy; engineering controls are mandatory.
Acute Tox (Oral) H302Harmful if swallowed.[6]Strict hygiene; no hand-to-mouth contact vectors.[5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for organic amides is governed by permeation resistance and physical state . Amides can act as permeation enhancers for other solvents; therefore, glove integrity is critical.

A. Hand Protection: The "Double-Shell" Protocol

Primary Material: Nitrile (Acrylonitrile Butadiene). Why Nitrile? Latex is permeable to many organic nitrogen compounds. Nitrile offers superior chemical resistance to amides and physical resistance to snags when handling laboratory glassware.

  • Inner Layer: 4 mil (0.10 mm) disposable nitrile (Inspection White/Blue).

    • Function: Visual contrast for tears; acts as a second skin.

  • Outer Layer: 5-8 mil (0.12-0.20 mm) extended-cuff nitrile.

    • Function: Primary barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching movements.

  • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory Protection: Engineering First

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary PPE (If Hood is Compromised/Unavailable):

  • Minimum: N95 Particulate Respirator (NIOSH certified).

  • Preferred: Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Scientific Rationale: As a solid powder, the primary vector is inhalation of airborne dust. Isoxazoles can be sensitizers; preventing mucosal contact is paramount.

C. Eye & Body Defense[2][4][5][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Standard safety glasses are insufficient for fine powders, which can drift around side shields.

  • Body: Lab Coat (High-density cotton/polyester blend).

    • Rationale: Synthetic blends offer better resistance to solid particulates than pure cotton, which can trap dust in fibers.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solubilized (Liquid) State->Solution Quantity Quantity > 100mg? Solid->Quantity PPE_Sol REQUIRED PPE: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile (Check Solvent Compatibility) Solution->PPE_Sol HighRisk High Dust Risk Quantity->HighRisk Yes LowRisk Low Dust Risk Quantity->LowRisk No PPE_Full REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Splash Goggles 3. Double Nitrile Gloves 4. N95 (if outside hood) HighRisk->PPE_Full PPE_Std REQUIRED PPE: 1. Fume Hood 2. Safety Glasses w/ Shields 3. Single Nitrile Gloves (4mil) LowRisk->PPE_Std

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Operational Workflow: From Storage to Reaction

This protocol is designed to minimize "transient exposure"—the moments between safe storage and the reaction vessel where accidents most often occur.

Step 1: Preparation & Weighing

Risk: Static electricity can cause isoxazole powders to disperse unexpectedly.

  • Grounding: Use an anti-static gun or bar on the weighing boat and spatula before touching the powder.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Do not use flexible weighing papers. Use a conductive weighing boat or a glass vial to prevent static cling.

Step 2: Solubilization (The Critical Transition)

Risk: Exothermic potential. Isoxazole-carboxamides can release heat when dissolving in strong polar aprotic solvents (e.g., DMSO, DMF).

  • Solvent Selection: Add solvent to the solid, not solid to the solvent, to control the rate of dissolution.

  • Venting: Ensure the vessel is vented (needle/septum) if dissolving in a sealed vial to prevent pressure buildup from mild exotherms.

Step 3: Decontamination & Disposal

Risk: Residual powder on gloves/surfaces acts as a silent contaminant.

  • Wet Wipe Technique: Do not dry sweep spilled powder. Cover with a solvent-dampened (Ethanol or Acetone) paper towel, then wipe inward to capture dust.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second glove over the first) to encapsulate contamination.

  • Waste Stream: Segregate as Hazardous Chemical Waste (Solid/Liquid) . Do not dispose of in general trash or sewer.

    • Disposal Method: High-temperature incineration is required for nitrogen-heterocycles to prevent environmental accumulation.

Emergency Response Protocol

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and tepid water for 15 mins. Do not scrub (abrasion increases absorption).Remove contaminated clothing.[1][2][5][6] Seek medical evaluation if redness persists.
Eye Contact Flush immediately at eyewash station for 15 mins. Hold eyelids open.Discard contact lenses. Seek ophthalmologist evaluation immediately.
Inhalation Evacuate to fresh air.[2][3][4][5][6]If breathing is difficult, administer oxygen (trained personnel only).
Spill (>1g) Evacuate area. Allow dust to settle (10 mins).Don N95/P100 + Goggles. Clean using wet-wipe method.

Scientific Workflow Visualization

Handling_Workflow Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Anti-Static, In Hood) Storage->Weighing Transfer Sealed Container Reaction 3. Reaction Setup (Add Solvent to Solid) Weighing->Reaction Dissolve (Check Exotherm) Cleanup Decontamination (Wet Wipe) Weighing->Cleanup Waste 4. Waste Disposal (Segregated Incineration) Reaction->Waste Quench & Segregate Reaction->Cleanup

Figure 2: Linear workflow emphasizing critical control points (CCPs) for handling the compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Isoxazole-3-carboxylic acid. Retrieved from

  • BenchChem. (2025).[5] Safe Handling and Disposal of Novel Chemical Compounds: Amino-isoxazole carboxamide derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1][3] Product Safety: 5-Methylisoxazole-3-carboxylic acid.[7] Retrieved from

  • University of Wyoming. (2022). Glove Selection Chart for Organic Chemicals. Retrieved from

  • TCI Chemicals. (2025).[1][5] Safety Data Sheet: 3-Amino-5-methylisoxazole. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.